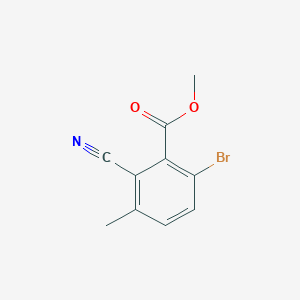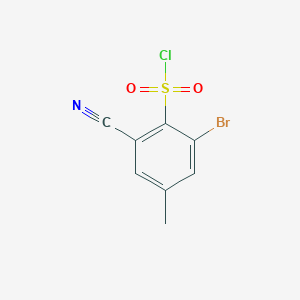
2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride
Übersicht
Beschreibung
2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride, also known as Boc-Cl, is an organosulfur compound used in organic synthesis. It is a white, crystalline solid that is sparingly soluble in water and miscible with organic solvents. Boc-Cl is a versatile reagent used in peptide synthesis, organic synthesis, and bioconjugation. It is also used as a protecting group for amino acids and other functional groups in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride is used in a variety of scientific research applications. It is used as a protecting group for amino acids and other functional groups in organic synthesis. It is also used in the synthesis of peptides and proteins, as well as in bioconjugation. It is also used in the synthesis of peptide nucleic acids (PNAs) and peptide synthesis.
Wirkmechanismus
2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride acts as a protecting group by forming a stable complex with the functional group it is protecting. This complex is highly resistant to hydrolysis and other chemical reactions. The 2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride group can be removed from the protected functional group by treatment with a suitable base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride has no known direct biochemical or physiological effects. However, it can be used to protect functional groups in organic synthesis, which can have an indirect effect on biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride in lab experiments include its low cost, its ability to form stable complexes with functional groups, and its resistance to hydrolysis and other chemical reactions. The main limitation of using 2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride is that it can be difficult to remove from the protected functional group.
Zukünftige Richtungen
For research involving 2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride include the development of new synthetic methods using 2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride, the development of new methods for removing 2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride from protected functional groups, and the study of the biochemical and physiological effects of 2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride-protected compounds. Additionally, research into the use of 2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride in bioconjugation and peptide synthesis could lead to new and improved methods for synthesizing peptides and proteins.
Eigenschaften
IUPAC Name |
2-bromo-6-cyano-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c1-5-2-6(4-11)8(7(9)3-5)14(10,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWDUFCZMCLMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





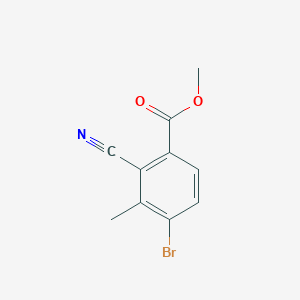

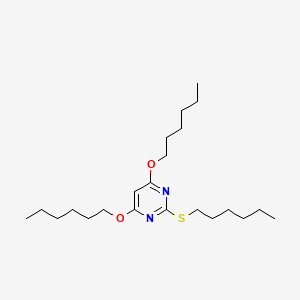
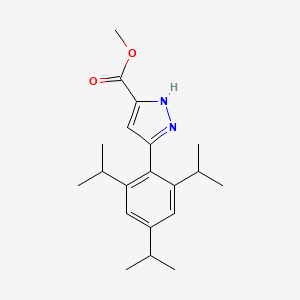

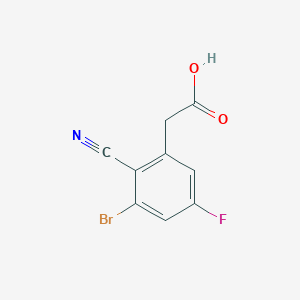



![1-[(2-Bromo-4-fluorophenyl)methyl]azetidine](/img/structure/B1415516.png)

